Glycolate d'amidon sodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Starch Glycolate, also known as SSG, is a synthetic polymer composed of a linear chain of glucose molecules. It is a widely used pharmaceutical excipient and is used to improve the performance of tablets and capsules. It is also used in a variety of other applications, such as in food, cosmetics, and medical devices. SSG is a common ingredient in many pharmaceutical formulations and is used to improve the flowability, compressibility, and stability of the active ingredients.

Applications De Recherche Scientifique

Superdésintégrant dans les formulations pharmaceutiques

Le SSG est largement utilisé comme superdésintégrant dans les formulations pharmaceutiques {svg_1} {svg_2}. Il possède une propriété d'absorption rapide de l'humidité, ce qui entraîne un gonflement et une dégradation accélérée des comprimés et des granules {svg_3} {svg_4}. Cela améliore la dissolution des principes actifs pharmaceutiques (API), améliorant ainsi l'efficacité du médicament {svg_5}.

Synthèse à partir d'amidon de sagou

L'amidon de sagou présente des similitudes remarquables avec celles des amidons de manioc, de pomme de terre et de maïs {svg_6} {svg_7}. Le SSG peut être synthétisé à partir d'amidon de sagou en utilisant diverses méthodes, notamment des méthodes aqueuses, d'extrusion, de suspension de solvants organiques et des méthodes sèches {svg_8} {svg_9}. Après réticulation, la teneur en phosphore de l'amidon de sagou augmente d'environ 0,3 mg/g {svg_10} {svg_11}.

Amélioration de la solubilité des médicaments

Le SSG est un excipient pharmaceutique qui améliore la solubilité des médicaments pour les comprimés et les capsules tout au long du processus d'évaluation des médicaments {svg_12}. Cette propriété est cruciale pour la biodisponibilité du médicament, affectant son efficacité thérapeutique {svg_13}.

Utilisation dans les comprimés orodispersibles

Le SSG est principalement utilisé comme superdésintégrant moderne dans les formes posologiques orales {svg_14}. Par exemple, il a été utilisé dans les comprimés orodispersibles pour améliorer la dissolution de l'ibuprofène {svg_15}.

Utilisation dans les formulations de capsules

Dans les formulations de capsules, le SSG aide à la dispersion uniforme et à la libération des API {svg_16}. Il permet la désintégration rapide du contenu de la capsule, facilitant la libération efficace et l'absorption subséquente des médicaments encapsulés {svg_17}.

Agent gélifiant

En plus d'être un superdésintégrant, le SSG est également utilisé comme agent gélifiant {svg_18}. Cette propriété est bénéfique dans la formulation de certains types de formes posologiques pharmaceutiques {svg_19}.

Mécanisme D'action

Target of Action

Sodium Starch Glycolate (SSG) is primarily targeted at the pharmaceutical formulations in which it is included . It is extensively used as a superdisintegrant in different drug formulations .

Mode of Action

SSG operates by absorbing water rapidly , which results in swelling . This swelling leads to the quick disintegration of tablets and granules . The mechanism by which SSG achieves disintegration is through wicking, rapid swelling, and deaggregation of granules .

Biochemical Pathways

Its role is to facilitate the breakdown of the pharmaceutical formulation , allowing the active ingredients to be released and interact with their respective biochemical pathways .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) of the active pharmaceutical ingredients in the formulations where it is used. By promoting the rapid disintegration of tablets and granules, SSG enhances the bioavailability of the active ingredients .

Result of Action

The primary result of SSG’s action is the rapid disintegration of pharmaceutical formulations, such as tablets and capsules . This facilitates the release of the active ingredients into the body, enabling them to exert their therapeutic effects .

Action Environment

The action of SSG can be influenced by environmental factors. For instance, SSG is very stable and should be stored in a closed container to prevent clumping that could occur with significant changes in humidity and temperature . If stored under appropriate temperature and humidity conditions, the physical properties of SSG can remain unchanged for up to 4 years .

Safety and Hazards

Orientations Futures

SSG is extensively used as a superdisintegrant in different drug formulations . It is available as different brands i.e Primojel, Explotab, and Vivastar with different properties . Its use in the pharmaceutical industry is expected to continue due to its adaptability and compatibility with many active pharmaceutical ingredients and processing technologies .

Analyse Biochimique

Biochemical Properties

Sodium starch glycolate plays a crucial role in biochemical reactions, primarily due to its ability to interact with water and other biomolecules. It absorbs water quickly, causing the starch molecules to swell and disintegrate. This property is particularly useful in pharmaceutical formulations where rapid drug release is desired . Sodium starch glycolate interacts with various enzymes and proteins, facilitating the breakdown of tablets into smaller particles, which enhances drug solubility and absorption .

Cellular Effects

Sodium starch glycolate influences various cellular processes by promoting the rapid disintegration of tablets, which in turn affects drug release and absorption. It impacts cell function by enhancing the availability of the active pharmaceutical ingredient, thereby influencing cell signaling pathways, gene expression, and cellular metabolism . The rapid disintegration of tablets ensures that the drug is released quickly, leading to a more immediate therapeutic effect.

Molecular Mechanism

At the molecular level, sodium starch glycolate exerts its effects through its ability to absorb water and swell. This swelling action disrupts the tablet matrix, leading to its disintegration. The compound interacts with water molecules, forming hydrogen bonds that facilitate the swelling process . Additionally, sodium starch glycolate may interact with other excipients in the formulation, enhancing its disintegration properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium starch glycolate can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its disintegration efficiency may decrease over time if exposed to high humidity or temperature . Long-term studies have shown that sodium starch glycolate maintains its disintegration properties for extended periods, ensuring consistent drug release and absorption .

Dosage Effects in Animal Models

The effects of sodium starch glycolate vary with different dosages in animal models. At lower dosages, the compound effectively promotes tablet disintegration and drug release without causing adverse effects. At higher dosages, sodium starch glycolate may cause gastrointestinal irritation or other toxic effects . It is essential to optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.

Metabolic Pathways

Sodium starch glycolate is involved in various metabolic pathways, primarily related to its role as a disintegrant. It interacts with enzymes and cofactors that facilitate the breakdown of starch molecules into smaller fragments . This interaction enhances the solubility and absorption of the active pharmaceutical ingredient, improving its bioavailability .

Transport and Distribution

Within cells and tissues, sodium starch glycolate is transported and distributed through interactions with water and other biomolecules. It is primarily localized in the gastrointestinal tract, where it facilitates the disintegration of tablets and the release of the active ingredient . The compound’s ability to absorb water and swell ensures its effective distribution within the tablet matrix, promoting rapid drug release .

Subcellular Localization

Sodium starch glycolate’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its disintegration properties. The compound does not undergo significant post-translational modifications or targeting signals, as its primary function is to facilitate the breakdown of tablets . Its activity is mainly localized to the site of drug administration, ensuring efficient drug release and absorption.

Propriétés

| { "Design of the Synthesis Pathway": "Sodium Starch Glycolate can be synthesized by the reaction of starch with sodium hydroxide and chloroacetic acid.", "Starting Materials": [ "Starch", "Sodium Hydroxide", "Chloroacetic Acid" ], "Reaction": [ "Starch is first suspended in water.", "Sodium hydroxide is added to the starch suspension and the mixture is heated to 60-70°C.", "Chloroacetic acid is slowly added to the mixture while stirring.", "The reaction mixture is then heated to 80-90°C for 2-3 hours.", "The resulting product is then filtered, washed with water, and dried to obtain Sodium Starch Glycolate." ] } | |

| 9063-38-1 | |

Formule moléculaire |

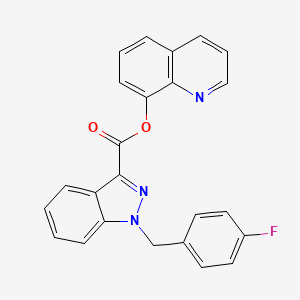

C29H32N4O5 |

Poids moléculaire |

516.6 g/mol |

Nom IUPAC |

19-ethyl-19-hydroxy-10-[2-(1-methylpiperidin-3-yl)ethoxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C29H32N4O5/c1-3-29(36)23-13-25-26-21(16-33(25)27(34)22(23)17-37-28(29)35)20(19-8-4-5-9-24(19)31-26)14-30-38-12-10-18-7-6-11-32(2)15-18/h4-5,8-9,13-14,18,36H,3,6-7,10-12,15-17H2,1-2H3 |

Clé InChI |

XQGJJVUDKQCQFI-UHFFFAOYSA-N |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCC6CCCN(C6)C)O |

Synonymes |

Carboxymethyl Starch Sodium Salt; Covagel; Crayon B 300P; Deprogel; Emsize CMS 100; Emsize CMS 60; Estarl A 100; Explosol; Explotab; Explotab CL-V; Expotab PCF; F 500 Papeal No. 50; Glycol YS; Glycolys LV; Glycolys Std; KMK-BUR 1; KMK-OK; Kiprogum F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1154919.png)